Phorbol-13,20-diacetate

説明

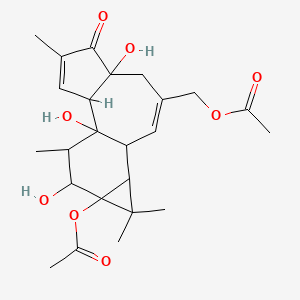

Phorbol-13,20-diacetate is a diterpenoid ester derived from phorbol, a tetracyclic tigliane-type compound. Structurally, it features acetyl groups at the C-13 and C-20 hydroxyl positions (IUPAC name: [(1R,2S,6R,10S,11R,13S,15R)-13-acetyloxy-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-8-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl]methyl acetate) . Its synthesis involves oxidation of this compound with chromium trioxide/pyridine to yield phorbol-12-on-13,20-diacetate, followed by selective reduction of the α,β-unsaturated ketone to produce neothis compound, a positional isomer . Key physical properties include:

- Phorbol-12-on-13,20-diacetate: Melting point 144.5–145°C, Rf 0.67 (SiO₂/CH₂Cl₂) .

- Neothis compound: Melting point 172–174°C, Rf 0.52 (SiO₂/CH₂Cl₂) .

Spectroscopic analyses (UV, IR, NMR, and circular dichroism) confirm the absence of electronic interaction between carbonyl groups in phorbol-12-on-13,20-diacetate, excluding a 1,2-diketone structure .

特性

CAS番号 |

41621-85-6 |

|---|---|

分子式 |

C24H32O8 |

分子量 |

448.5 g/mol |

IUPAC名 |

(13-acetyloxy-1,6,14-trihydroxy-4,12,12,15-tetramethyl-5-oxo-8-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl)methyl acetate |

InChI |

InChI=1S/C24H32O8/c1-11-7-17-22(29,19(11)27)9-15(10-31-13(3)25)8-16-18-21(5,6)24(18,32-14(4)26)20(28)12(2)23(16,17)30/h7-8,12,16-18,20,28-30H,9-10H2,1-6H3 |

InChIキー |

VCQRVYCLJARKLE-UHFFFAOYSA-N |

正規SMILES |

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)COC(=O)C)O)C)O)OC(=O)C)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of phorbol-13,20-diacetate typically involves multiple steps, starting from phorbol or its derivatives. One common method includes the acetylation of phorbol at the 13 and 20 positions using acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperature conditions to ensure selective acetylation.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis and the need for specialized equipment and conditions. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale for research purposes .

化学反応の分析

Types of Reactions

Phorbol-13,20-diacetate undergoes various chemical reactions, including:

Substitution: Substitution reactions involve the replacement of functional groups, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide; typically conducted in acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological and chemical properties .

科学的研究の応用

Phorbol-13,20-diacetate has a wide range of applications in scientific research:

作用機序

Phorbol-13,20-diacetate exerts its effects primarily through the activation of protein kinase C (PKC). This activation occurs via binding to the regulatory domain of PKC, leading to its translocation to the cell membrane and subsequent phosphorylation of target proteins . The activation of PKC triggers various downstream signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis.

類似化合物との比較

Comparison with Structural Analogs

Structural Modifications and Esterification Patterns

Phorbol-13,20-diacetate differs from related compounds in ester group positions and substituents:

Protein Kinase C (PKC) Binding and Tumor Promotion

- This compound: Exhibits minimal PKC binding (IC₅₀ = 2300 nM in radioimmunoassays) and lacks tumor-promoting activity . In contrast, TPA (IC₅₀ = 1.7 μM) and phorbol-12,13-diacetate (IC₅₀ = 184 nM) show strong PKC affinity and tumor promotion .

- Phorbol-13-acetate : Retains moderate PKC binding (IC₅₀ = 8.2 nM) but lacks the tumor-promoting efficacy of TPA .

Antiviral and Cytotoxic Effects

- This compound: Demonstrates weak anti-chikungunya virus activity (EC₅₀ = 24.6 ± 7.1 μM, selectivity index = 1.7) compared to 4α-phorbol-12,13-didecanoate (EC₅₀ = 1.5 ± 0.1 μM, SI = 2.2) .

- 12-Deoxythis compound : Shows cytotoxicity against C8166 cells, highlighting structural dependence of bioactivity .

Gene Regulation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。